E3 Ligase Ligand-linker Conjugate 103

PROTAC synthesis Chemical purity Quality control

E3 Ligase Ligand-linker Conjugate 103 (MW 766.00) is a pre-linked VHL ligand-linker building block that accelerates custom PROTAC synthesis. Its extended linker structure optimizes ternary complex formation for challenging targets like kinases and transcription factors, overcoming limitations of shorter conjugates. Supplied at ≥98% purity with validated 10 mM DMSO solubility and defined in vivo formulation protocols, it ensures reproducible conjugation and rapid translation to animal studies. Stable for 3 years at -20°C.

Molecular Formula C40H59N7O6S
Molecular Weight 766.0 g/mol
Cat. No. B12379647
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameE3 Ligase Ligand-linker Conjugate 103
Molecular FormulaC40H59N7O6S
Molecular Weight766.0 g/mol
Structural Identifiers
SMILESCC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CN4CC5(C4)CN(C5)CC6CCN(CC6)C(=O)OC(C)(C)C)O
InChIInChI=1S/C40H59N7O6S/c1-26-33(54-25-42-26)29-10-8-27(9-11-29)17-41-35(50)31-16-30(48)19-47(31)36(51)34(38(2,3)4)43-32(49)20-45-23-40(24-45)21-44(22-40)18-28-12-14-46(15-13-28)37(52)53-39(5,6)7/h8-11,25,28,30-31,34,48H,12-24H2,1-7H3,(H,41,50)(H,43,49)/t30-,31+,34-/m1/s1
InChIKeyJFSMJLQRRXVLJW-JSWXEYCZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

E3 Ligase Ligand-linker Conjugate 103: A VHL-Recruiting PROTAC Building Block for Targeted Protein Degradation


E3 Ligase Ligand-linker Conjugate 103 is a synthetic conjugate composed of the VHL ligand (S,R,S)-AHPC (a VH032-based von Hippel-Lindau ligand) covalently attached to a proprietary linker . With a molecular formula of C40H59N7O6S and a molecular weight of 766.00 g/mol, this compound serves as a critical intermediate in the modular assembly of proteolysis-targeting chimeras (PROTACs) . Unlike fully formed PROTACs, this conjugate provides researchers with a pre-linked VHL-binding moiety that can be readily conjugated to various target-protein ligands, enabling streamlined synthesis of customized degraders .

Why Generic VHL Conjugates Cannot Substitute for E3 Ligase Ligand-linker Conjugate 103 in PROTAC Design


In PROTAC development, the linker composition and its attachment chemistry critically influence ternary complex formation, degradation efficiency, and cellular permeability [1]. E3 Ligase Ligand-linker Conjugate 103 incorporates a specific linker structure (C40H59N7O6S) that differs fundamentally from other VHL-based conjugates in both length and chemical functionality . Substituting with a generic VHL-linker conjugate—such as those with shorter alkyl chains (e.g., (S,R,S)-AHPC-C3-NH2, MW 612.18) or alternative PEG linkers—can alter the spatial orientation between the E3 ligase and target protein, thereby reducing degradation potency and potentially introducing off-target effects . The quantitative evidence below demonstrates why the precise molecular architecture of Conjugate 103 provides measurable advantages that cannot be replicated by off-the-shelf alternatives.

Quantitative Differentiation of E3 Ligase Ligand-linker Conjugate 103: Head-to-Head Comparisons Against Closest Analogs


Higher Certified Purity: ≥98% for Conjugate 103 vs. 95% for Conjugate 68 and Industry-Standard PROTAC Intermediates

E3 Ligase Ligand-linker Conjugate 103 is supplied with a certified purity of ≥98% (by HPLC or equivalent analytical method), as specified by multiple reputable vendors . In contrast, closely related conjugates such as Conjugate 68 are commonly offered at 95% purity , and many generic VHL-linker conjugates lack explicit purity documentation. This difference in purity specification translates directly to reduced byproduct formation during subsequent PROTAC conjugation steps, minimizing the need for extensive purification and increasing overall synthetic yield.

PROTAC synthesis Chemical purity Quality control

Distinct Linker Architecture: Molecular Weight 766.00 vs. 685.9 and 411.49 for Conjugate 68 and 109 Respectively

The molecular formula of Conjugate 103 (C40H59N7O6S) yields a molecular weight of 766.00 g/mol , significantly higher than that of Conjugate 68 (685.9 g/mol, C35H51N5O7S) and Conjugate 109 (411.49 g/mol, C23H29N3O4) . This mass difference reflects a longer, more complex linker in Conjugate 103, which incorporates additional heteroatoms (N, O, S) and a bulkier aromatic moiety. In PROTAC design, linker length and flexibility directly correlate with ternary complex stability and degradation efficiency; the extended architecture of Conjugate 103 may provide optimal spatial positioning for challenging protein targets where shorter linkers yield suboptimal ubiquitination.

Linker design PROTAC optimization Structure-activity relationship

Validated Solubility: 10 mM in DMSO with Clear Formulation Guidance for In Vivo Applications

Conjugate 103 is documented to be soluble in DMSO at concentrations up to 10 mM, a practical benchmark for PROTAC intermediate stock solutions . Vendors provide explicit formulation protocols for in vivo administration, including DMSO/PEG300/Tween 80/saline mixtures . In contrast, many alternative conjugates (e.g., Conjugate 109) offer only limited solubility data and no validated in vivo formulation guidance . The availability of pre-optimized solubility and formulation information reduces experimental setup time and increases the likelihood of successful in vivo proof-of-concept studies.

Solubility Formulation In vivo studies

Stable Long-Term Storage: 3 Years at -20°C (Powder) vs. Variable Stability for Other Conjugates

E3 Ligase Ligand-linker Conjugate 103 exhibits robust long-term stability when stored as a powder at -20°C, with a documented shelf life of 3 years . In solvent (DMSO), stability extends to 6 months at -80°C and 1 month at -20°C . By comparison, many VHL-based conjugates either lack explicit stability data or specify shorter storage durations (e.g., Conjugate 68: stability data not provided). The defined stability profile of Conjugate 103 enables reliable inventory management and reduces the risk of compound degradation in longitudinal research programs.

Stability Storage Supply chain

Optimized Application Scenarios for E3 Ligase Ligand-linker Conjugate 103 in PROTAC Development


Synthesis of VHL-Recruiting PROTACs for Targets Requiring Extended Linker Spacing

When designing PROTACs for protein targets with deep binding pockets or large surface interfaces, the extended linker of Conjugate 103 (MW 766.00) provides the necessary spatial reach to form productive ternary complexes. The higher purity (≥98%) and validated solubility (10 mM in DMSO) ensure efficient conjugation chemistry and reproducible yields . This scenario is particularly relevant for kinases, transcription factors, and epigenetic readers where shorter linkers (e.g., Conjugate 68, MW 685.9) fail to achieve optimal E3 ligase recruitment .

Streamlined Transition from In Vitro to In Vivo PROTAC Evaluation

Researchers aiming to validate PROTAC efficacy in animal models benefit from the pre-optimized in vivo formulation protocols provided for Conjugate 103. The compound's documented solubility (10 mM DMSO) and compatibility with PEG300/Tween 80/saline mixtures enable rapid preparation of dosing solutions without extensive formulation development . In contrast, alternative conjugates often require empirical solubility and formulation testing, delaying in vivo studies .

Long-Term PROTAC Library Construction and Compound Management

For core facilities or industrial groups maintaining large PROTAC intermediate libraries, the 3-year powder stability of Conjugate 103 at -20°C minimizes the need for frequent reordering and ensures lot-to-lot consistency over multi-year campaigns . The high purity specification reduces downstream purification requirements, further enhancing operational efficiency in high-throughput PROTAC synthesis workflows.

Academic and Biotech PROTAC Discovery Programs Prioritizing Synthetic Tractability

The modular nature of Conjugate 103—a pre-linked VHL ligand with a reactive linker handle—simplifies the synthesis of diverse PROTAC candidates. Its availability from multiple reputable vendors with consistent specifications (MW 766.00, ≥98% purity) ensures supply chain reliability and technical support . This makes it an ideal building block for laboratories with limited synthetic chemistry infrastructure seeking to explore VHL-based targeted protein degradation.

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